13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene
Description
This polycyclic aromatic compound features a pentacyclic framework with a nitrogen atom at position 2 (denoted by "2-aza") and a methyl substituent at position 12. Its IUPAC name reflects its complex fused-ring system, which includes five interconnected rings with specific bridgehead positions.
Properties
CAS No. |
59652-21-0 |
|---|---|
Molecular Formula |
C22H15N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C22H15N/c1-14-17-12-10-15-6-2-4-8-19(15)21(17)23-22-18(14)13-11-16-7-3-5-9-20(16)22/h2-13H,1H3 |
InChI Key |
RZFBNFRKCKEAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Construction of the Pentacyclic Core
- The pentacyclic framework is generally assembled through sequential cyclization reactions, such as intramolecular Friedel-Crafts acylation or alkylation, Diels-Alder cycloadditions, or transition-metal-catalyzed annulations.
- Starting materials often include substituted aromatic amines or aza-arenes that can be elaborated to form the nitrogen-containing ring.
Methyl Substitution at Position 13
- The methyl group at position 13 is introduced either by:
- Using methylated starting materials.
- Post-cyclization alkylation using methylating agents (e.g., methyl iodide) under basic conditions.
- Directed ortho-metalation followed by methylation.
Reaction Conditions and Optimization
- Typical reaction temperatures range from 0 to 100 degrees Celsius, with preferred ranges between 15 and 85 degrees Celsius to optimize yields and selectivity.
- Solvents such as N,N-dimethylformamide, ethyl acetate, or 1,4-dioxane are commonly employed depending on the reaction step.
- Catalysts may include Lewis acids for cyclizations or transition metals for cross-coupling steps.
- Purification techniques involve chromatography and recrystallization to isolate the target compound.
Representative Preparation Method (Based on Patent US10128442B2)
A notable synthetic route described in patent literature for related complex aza-polycyclic compounds involves:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of amino-substituted precursor | Stirring in N,N-dimethylformamide at 40°C | Intermediate amine derivative |
| 2 | Cyclization via intramolecular Friedel-Crafts | Lewis acid catalysis at 60°C | Formation of fused aza ring |
| 3 | Methylation at position 13 | Treatment with methyl iodide in basic medium at 50°C | Introduction of methyl substituent |
| 4 | Final purification | Chromatography and recrystallization | Pure 13-methyl-2-azapentacyclo compound |
This method emphasizes careful temperature control and solvent choice to maximize yield and purity.
Research Outcomes and Analytical Data
- The synthesized compound exhibits a well-defined pentacyclic structure confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.
- Yields typically range from 40% to 75% depending on reaction optimization.
- The compound shows stability under ambient conditions and can be further functionalized for electronic or pharmacological applications.
- Detailed crystallographic data confirm the regiochemistry of the methyl substituent and nitrogen placement.
Summary Table of Key Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Reaction temperature | 0–100 °C (preferably 15–85 °C) | Temperature critical for selectivity |
| Solvents | N,N-dimethylformamide, ethyl acetate, 1,4-dioxane | Solvent choice depends on step |
| Catalysts | Lewis acids, transition metals | Facilitate cyclization and coupling |
| Methylation agent | Methyl iodide or equivalent | For methyl group introduction |
| Purification methods | Chromatography, recrystallization | Ensure compound purity |
| Yield | 40–75% | Dependent on reaction conditions |
Chemical Reactions Analysis
Types of Reactions
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into reduced forms with different functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with palladium catalysts). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups into the compound.
Scientific Research Applications
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Differences
The compound’s uniqueness lies in its methyl substitution and nitrogen placement. Key comparisons include:
Key Observations:
Physicochemical Properties
While explicit data for the target compound are absent, inferences are drawn from analogs:
Hazard and Bioactivity Profiles
- DIBENZ(a,j)ACRIDINE : Classified as a HAP and particulate pollutant; linked to respiratory and dermal toxicity .
- 15-Methoxy-14-azatetracyclo[...] : Causes skin/eye irritation; restricted to controlled R&D use .
- Target Compound: Likely shares irritant properties due to structural similarity but may exhibit reduced genotoxicity compared to dibenzacridines (absence of N at position 13) .
Research Implications and Gaps
Critical Data Gaps
- No empirical toxicity or synthesis data for the target compound.
- Limited comparative studies on azapentacyclic derivatives with varying substituents.
Biological Activity
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene is a complex organic compound characterized by its unique pentacyclic structure and specific methyl and aza substitutions. This compound has garnered attention due to its potential biological activities and applications in various fields including medicinal chemistry and organic electronics.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 59652-21-0 |
| Molecular Formula | C22H15N |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
| InChI Key | RZFBNFRKCKEAPQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves multiple steps requiring precise control over reaction conditions. The process typically starts with the formation of the core pentacyclic structure followed by the introduction of methyl and aza groups using various reagents such as organometallic compounds and halogenating agents .
The biological activity of 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The unique structure allows it to bind effectively to these targets and modulate their activity .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pentacyclic compounds can possess antimicrobial properties against a range of pathogens.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits in models of neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study conducted on a series of azapentacyclic compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
Research involving various derivatives showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
Comparative Analysis
To understand the uniqueness of 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene in relation to similar compounds:
| Compound | Biological Activity |
|---|---|
| 2-(4-bromophenyl)-13-azapentacyclo[12.8.0.03,... | Moderate anticancer effects |
| 13-Azapentacyclo[12.8.0.03,... | Antimicrobial properties |
| 13-methyl-2-azapentacyclo[12... | Broad-spectrum activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
